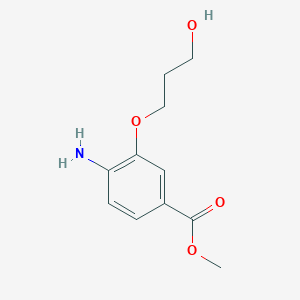
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H14ClNO3S It is known for its unique structure, which includes a chloro-substituted benzene ring, a cyclopropylethoxy group, and a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-(2-cyclopropylethoxy)benzene to introduce the chloro group at the 5-position. This is followed by the sulfonation of the benzene ring to form the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is reacted with ammonia or an amine to yield the sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced forms of the sulfonamide.
Applications De Recherche Scientifique
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide.
2-(2-Cyclopropylethoxy)benzene-1-sulfonamide: Lacks the chloro substituent.
5-Chloro-2-ethoxybenzene-1-sulfonamide: Has an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro group enhances its electrophilicity, while the cyclopropylethoxy group provides steric hindrance, influencing its interactions with other molecules .
Propriétés
Formule moléculaire |
C11H14ClNO3S |
|---|---|
Poids moléculaire |
275.75 g/mol |
Nom IUPAC |
5-chloro-2-(2-cyclopropylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-3-4-10(11(7-9)17(13,14)15)16-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) |
Clé InChI |
NDKRSZAHFIVBQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCOC2=C(C=C(C=C2)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





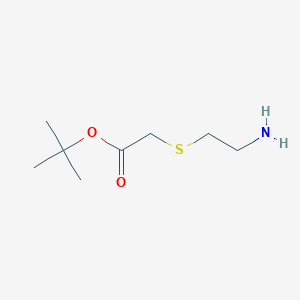
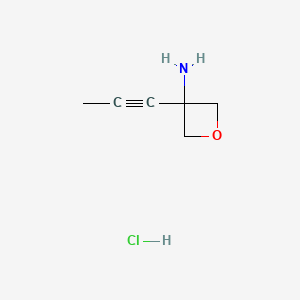

![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)
![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
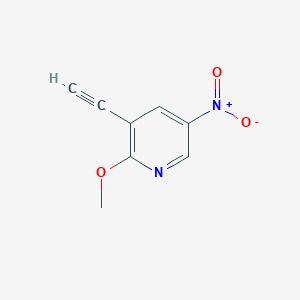
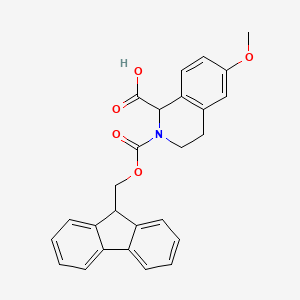
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
